sodium;4-hydroxyhexanoate
Description
Overview of 4-Hydroxyhexanoic Acid in Contemporary Chemical and Biochemical Research
In modern research, 4-hydroxyhexanoic acid is investigated for its role in various biological and chemical processes. It is recognized as a metabolite in certain organisms and is explored for its potential biological activities. ontosight.ai A significant area of research is its utilization by microorganisms. Certain bacteria, such as Pseudomonas putida, can use 4-hydroxyhexanoic acid as a carbon source for growth and for the synthesis of polyhydroxyalkanoates (PHAs). smolecule.com These PHAs are biodegradable polymers, positioning 4-hydroxyhexanoic acid as a key monomer in the development of bioplastics. smolecule.com
Furthermore, its structural features suggest it may act as an intermediate in various metabolic pathways. smolecule.com Research also touches upon its potential applications in the formulation of lubricants due to its anti-rust properties. chemicalbook.com The compound's ability to undergo oxidation to 4-oxohexanoic acid or engage in condensation reactions further broadens its utility in the synthesis of more complex molecules. smolecule.com
Classification and Structural Features Relevant to Research Endeavors
4-Hydroxyhexanoic acid is classified as a medium-chain hydroxy fatty acid. ontosight.aihmdb.ca Its molecular formula is C₆H₁₂O₃. ontosight.ai The structure consists of a hexanoic acid backbone with a hydroxyl (-OH) functional group attached to the fourth carbon atom. ontosight.ai This hydroxyl group introduces polarity and the capacity for hydrogen bonding, which influences its physical and chemical properties, such as solubility and reactivity. ontosight.aivulcanchem.com The molecule also contains a terminal carboxyl group (-COOH), characteristic of all carboxylic acids. ontosight.ai
Table 1: Physicochemical Properties of 4-Hydroxyhexanoic Acid
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 4-hydroxyhexanoic acid |
| Common Name | 4-hydroxycaproic acid |
| Key Functional Groups | Carboxyl (-COOH), Hydroxyl (-OH) |
The data in this table is compiled from multiple sources. ontosight.aichemscene.com
The presence of a chiral center at the fourth carbon atom means that 4-hydroxyhexanoic acid can exist as two different stereoisomers: (4R)-4-hydroxyhexanoic acid and (4S)-4-hydroxyhexanoic acid. smolecule.com These isomers are enantiomers, meaning they are non-superimposable mirror images of each other.
The stereochemistry of these isomers is a critical factor in their biological and chemical behavior. Different stereoisomers can exhibit distinct biological activities and reactivities. smolecule.com For example, in biological systems, enzymes are often stereospecific, meaning they will interact with only one of the two enantiomers. This is a crucial consideration in fields like biocatalysis and metabolic research. The specific configuration of the hydroxyl group in the (4R) or (4S) form dictates how the molecule fits into the active site of an enzyme, thereby determining its metabolic fate or its effectiveness as a substrate for producing other chiral compounds. While detailed comparative studies on the specific biological activities of (4R)- and (4S)-4-hydroxyhexanoic acid are a niche area of research, the principle of stereospecificity is a fundamental concept in the study of such chiral molecules. thieme-connect.com
Historical Context of 4-Hydroxyhexanoic Acid Discovery and Early Research
The history of 4-hydroxyhexanoic acid is intertwined with the broader study of fatty acid metabolism and organic synthesis. While a definitive timeline of its initial discovery is not extensively documented in readily available literature, early research into related hydroxy fatty acids laid the groundwork for its identification and study. A 1968 study, for instance, investigated the enzymatic pathways involved in the formation of related compounds like 5-hydroxy-4-ketohexanoic acid, indicating that the metabolism of hydroxylated hexanoic acid derivatives was a subject of scientific inquiry during that period. smolecule.com The compound itself is also known as γ-hexalactone in its cyclic ester form, which has been identified as a naturally occurring aroma compound. ymdb.ca The study of such natural products has historically been a driving force for the isolation and characterization of new organic compounds, including the various isomers of hydroxyhexanoic acid.
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-2-5(7)3-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPKTPHTKVRSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biogenic Pathways of 4 Hydroxyhexanoic Acid
Endogenous Presence of 4-Hydroxyhexanoic Acid in Biological Systems
4-Hydroxyhexanoic acid is a naturally occurring compound found in a variety of organisms. ontosight.ai Its presence has been identified in both microorganisms and higher organisms, where it participates in distinct metabolic processes.
Occurrence in Microbial Species and Higher Organisms
4-Hydroxyhexanoic acid has been identified as a constituent of biosynthetic polyhydroxyalkanoates (PHAs) in bacteria. uni-muenster.de PHAs are biopolyesters produced by various microorganisms as intracellular carbon and energy storage materials. mdpi.comnih.gov Certain aerobic Gram-negative bacteria, such as Pseudomonas putida and Alcaligenes eutrophus, can utilize 4-hydroxyhexanoic acid as a carbon source for the synthesis of these polymers. In these bacteria, 4-hydroxyhexanoic acid is incorporated as a monomer into the PHA polymer chain.
In higher organisms, the metabolism of 4-hydroxy fatty acids, including 4-hydroxyhexanoic acid, is an area of ongoing research. researchgate.netnih.gov These molecules are considered important intermediates in lipid metabolism and signaling. researchgate.netnih.gov The presence of 4,5-dihydroxyhexanoic acid has been noted in the urine of patients with succinic semialdehyde dehydrogenase deficiency, suggesting it may be derived from the further metabolism of succinic semialdehyde. researchgate.net
Association with Specific Tissues or Biofluids (e.g., Beef Aroma Precursor)
A significant area of interest regarding 4-hydroxyhexanoic acid is its role as a precursor to γ-hexalactone, a compound that contributes to the sweet and characteristic aroma of cooked beef. nih.gov Research suggests that 4-hydroxyhexanoic acid is an intermediate in the formation of this important flavor compound. nih.govresearchgate.net The concentration of oxidized fatty acids, which are precursors to 4-hydroxyhexanoic acid, is particularly high in beef tallow. nih.gov
Biosynthetic Routes and Precursor Metabolism of 4-Hydroxyhexanoic Acid
The formation of 4-hydroxyhexanoic acid in biological systems involves several metabolic pathways, primarily linked to fatty acid oxidation and microbial biosynthesis.
Derivation from Fatty Acid Oxidation Intermediates (e.g., Linoleic Acid Oxidation)
In beef, 4-hydroxyhexanoic acid is believed to be formed from the degradation of intermediates produced during the oxidation of linoleic acid. nih.gov The proposed pathway involves the enzymatic oxidation of free linoleic acid to form hydroperoxides like 9S-hydroperoxyoctadecadienoic acid (9S-HPODE) and 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). nih.gov These unstable hydroperoxides are then reduced to more stable hydroxy fatty acids, 9S-hydroxyoctadecadienoic acid (9S-HODE) and 13S-hydroxyoctadecadienoic acid (13S-HODE). nih.gov Subsequent cleavage and oxidation reactions of these C18 hydroxy fatty acids are thought to yield the six-carbon 4-hydroxyhexanoic acid, although the exact enzymatic steps are still under investigation. nih.govresearchgate.net
Microbial Biosynthesis Mechanisms and Pathways
In various bacteria, 4-hydroxyhexanoic acid is incorporated into PHAs. This process typically occurs under nutrient-limiting conditions with an excess of a carbon source. mdpi.com The bacteria take up external carbon sources, which are then converted through various metabolic routes into hydroxyacyl-CoA thioesters. oup.com These thioesters, including 4-hydroxyhexanoyl-CoA, serve as substrates for the key enzyme, PHA synthase, which polymerizes them into PHAs. oup.com Some bacteria can also be genetically engineered to produce 4-hydroxybutyrate-containing PHAs from endogenous intermediates like succinate (B1194679) or α-ketoglutarate. google.com
Enzymatic Systems Implicated in 4-Hydroxyhexanoic Acid Formation (e.g., ACAD10, ACAD11)
Recent research has shed light on the specific enzymes involved in the metabolism of 4-hydroxy fatty acids in mammals. researchgate.netbiorxiv.org Two atypical acyl-CoA dehydrogenases, ACAD10 and ACAD11, have been identified as key players in the catabolism of 4-hydroxyacyl-CoAs. researchgate.netbiorxiv.org Unlike other ACADs, these enzymes possess a kinase domain that phosphorylates the hydroxyl group at the 4-position. researchgate.netnih.gov This phosphorylation is a necessary step to convert the 4-hydroxyacyl-CoA into a conventional β-oxidation intermediate, a 2-enoyl-CoA. researchgate.netbiorxiv.org
Studies have shown that ACAD10 is located in the mitochondria and is primarily responsible for the catabolism of shorter-chain 4-hydroxy fatty acids, such as 4-hydroxyhexanoic acid. researchgate.netnih.govresearchgate.net In contrast, ACAD11 is found in peroxisomes and preferentially metabolizes longer-chain 4-hydroxy fatty acids. researchgate.netbiorxiv.org In knockout cell line studies, cells lacking ACAD10 were unable to form 4-phosphohydroxyhexanoyl-CoA from 4-hydroxyhexanoic acid. researchgate.net
Synthetic Methodologies and Derivatization Strategies for 4 Hydroxyhexanoic Acid
Chemical Synthesis Approaches for 4-Hydroxyhexanoic Acid Production
Conventional chemical methods provide robust and scalable routes to 4-hydroxyhexanoic acid, utilizing well-established organic reactions.
Oxidation Reactions for Hydroxyhexanoic Acid Synthesis (e.g., KMnO₄, CrO₃ from hexanoic acid)
The direct regioselective oxidation of hexanoic acid to 4-hydroxyhexanoic acid is a challenging transformation due to the chemical equivalence of the methylene (B1212753) groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) typically lead to over-oxidation and a mixture of products. However, more controlled oxidation can be achieved starting from precursors where a functional group directs the oxidation. For instance, the oxidation of 4-hydroxyhexanal (B1207729) with reagents such as KMnO₄ or CrO₃ can yield 4-hydroxyhexanoic acid. This process involves the conversion of the aldehyde group to a carboxylic acid while preserving the hydroxyl group. Careful control of reaction conditions, such as pH and temperature, is crucial to prevent the oxidation of the secondary alcohol.
A biocatalytic approach has demonstrated the regioselective hydroxylation of hexanoic acid at the C2 position using a P450 peroxygenase, suggesting that enzymatic systems could potentially be engineered for selective C4 hydroxylation. rsc.org
Hydrolysis of Ester Derivatives (e.g., Methyl/Ethyl 4-Hydroxyhexanoate)
A common and efficient method for the synthesis of 4-hydroxyhexanoic acid is the hydrolysis of its corresponding esters, such as methyl 4-hydroxyhexanoate or ethyl 4-hydroxyhexanoate. This reaction can be catalyzed by either acids (e.g., sulfuric acid, H₂SO₄) or bases (e.g., sodium hydroxide, NaOH). acs.org
Acid-catalyzed hydrolysis is a reversible reaction, and an excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid and alcohol. d-nb.info Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid (e.g., sodium 4-hydroxyhexanoate) and the corresponding alcohol. acs.org The free acid can then be obtained by acidification of the salt. Basic hydrolysis is often preferred due to its irreversibility and the ease of separating the products. d-nb.info
Table 1: Reaction Conditions for Hydrolysis of 4-Hydroxyhexanoate Esters
| Catalyst | Substrate | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| H₂SO₄ | Methyl/Ethyl 4-hydroxyhexanoate | Water (excess) | 60–90°C | 4–12 hours | 85–90% | |
| NaOH | Methyl/Ethyl 4-hydroxyhexanoate | Water | 60–90°C | 4–12 hours | 80–88% |
Catalytic Hydrogenation of Precursors (e.g., Levulinic Acid Derivatives)
Catalytic hydrogenation is a powerful technique for the synthesis of hydroxy acids from suitable precursors containing reducible functional groups. While the hydrogenation of levulinic acid (a C5 compound) derivatives leads to 4-hydroxypentanoic acid, a similar strategy can be envisioned for the synthesis of 4-hydroxyhexanoic acid (a C6 compound) from appropriate C6 precursors. d-nb.infomdpi.comthieme-connect.com
A plausible precursor for this transformation is a keto-ester such as ethyl 4-oxohexanoate. The ketone group can be selectively hydrogenated to a hydroxyl group in the presence of a suitable catalyst, such as ruthenium or palladium on a carbon support (Ru/C or Pd/C), under a hydrogen atmosphere. The resulting hydroxy-ester can then be hydrolyzed to afford 4-hydroxyhexanoic acid.
Table 2: Proposed Conditions for Catalytic Hydrogenation
| Precursor | Catalyst | H₂ Pressure | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Ethyl 4-oxohexanoate | Ru/C (5 wt%) | 10–50 bar | Water or Ethanol (B145695) | 80–120°C | Ethyl 4-hydroxyhexanoate |
Other Conventional Organic Synthesis Routes
Other established methods in organic synthesis can be adapted to produce 4-hydroxyhexanoic acid.
Reformatsky Reaction: This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orglibretexts.org For the synthesis of an intermediate for 4-hydroxyhexanoic acid, butanal could be reacted with ethyl bromoacetate. This would yield ethyl 3-hydroxyhexanoate (B1247844). While this provides a constitutional isomer, a similar strategy starting with a different aldehyde and haloester could be devised. For instance, the Reformatsky reaction between propanal and ethyl 4-bromobutanoate would theoretically lead to ethyl 4-hydroxyhexanoate.
Grignard Reaction: Grignard reagents are versatile nucleophiles used for carbon-carbon bond formation. nih.gov A synthetic route could involve the reaction of a Grignard reagent, such as propylmagnesium bromide, with an appropriate electrophile like succinic anhydride (B1165640). The initial reaction would open the anhydride ring to form a keto-acid intermediate, which could then be selectively reduced to yield 4-hydroxyhexanoic acid. Alternatively, the reaction of a Grignard reagent with carbon dioxide (carboxylation) is a standard method for preparing carboxylic acids. nih.gov
Biocatalytic and Chemoenzymatic Synthesis of 4-Hydroxyhexanoic Acid
Biocatalytic and chemoenzymatic approaches offer highly selective and sustainable alternatives to traditional chemical synthesis, often operating under mild conditions with high efficiency.
Multi-Enzyme Cascade Reactions for Specificity and Sustainability
Multi-enzyme cascade reactions mimic the efficiency of metabolic pathways in nature to synthesize complex molecules from simple precursors in a one-pot setup. bohrium.comsmolecule.com This approach is particularly advantageous as it can overcome unfavorable equilibria and minimize the need for purification of intermediates.
A notable biocatalytic route to produce ω-hydroxyhexanoic acids involves a multi-enzyme cascade starting from cyclohexane (B81311) or cyclohexanol (B46403). thieme-connect.comnih.gov In a process developed for 6-hydroxyhexanoic acid, recombinant Pseudomonas taiwanensis or Escherichia coli cells are engineered to express a series of enzymes. bohrium.comsmolecule.comnih.gov The pathway typically involves:
Oxidation of cyclohexanol to cyclohexanone (B45756), catalyzed by an alcohol dehydrogenase (ADH). uni-greifswald.de
A Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone, catalyzed by a cyclohexanone monooxygenase (CHMO). uni-greifswald.de
Hydrolysis of ε-caprolactone to 6-hydroxyhexanoic acid, catalyzed by a lactonase or lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B). uni-greifswald.de
While this cascade is well-documented for the 6-hydroxy isomer, a similar biocatalytic logic could be applied to produce 4-hydroxyhexanoic acid, potentially starting from a different cyclic precursor or through the action of enzymes with different regioselectivity. Research has shown that various microorganisms can produce a range of polyhydroxyalkanoates (PHAs), incorporating monomers like 4-hydroxyhexanoate, indicating the existence of natural or engineered pathways to this compound. The development of a specific multi-enzyme cascade for the dedicated production of 4-hydroxyhexanoic acid remains an active area of research, promising a highly specific and sustainable manufacturing process. thieme-connect.com
Table 3: Enzymes in a Representative Multi-Enzyme Cascade for ω-Hydroxyhexanoic Acid Synthesis
| Step | Reaction | Enzyme | Enzyme Class | Cofactor | Reference |
|---|---|---|---|---|---|
| 1 | Cyclohexanol → Cyclohexanone | Alcohol Dehydrogenase (ADH) | Oxidoreductase | NADP⁺ | uni-greifswald.de |
| 2 | Cyclohexanone → ε-Caprolactone | Cyclohexanone Monooxygenase (CHMO) | Oxidoreductase (Baeyer-Villiger) | NADPH | uni-greifswald.de |
| 3 | ε-Caprolactone → 6-Hydroxyhexanoic Acid | Lipase (e.g., CAL-B) / Lactonase | Hydrolase | None | uni-greifswald.de |
Microbial Cell Factories for 4-Hydroxyhexanoic Acid Production
The biosynthesis of 4-hydroxyhexanoic acid (4HHx) is a key area of research, particularly for its role as a monomer in the production of biodegradable plastics known as polyhydroxyalkanoates (PHAs). smolecule.com Certain microorganisms serve as efficient cell factories for this purpose. Strains such as Pseudomonas putida and Alcaligenes eutrophus are notable for their ability to synthesize PHAs incorporating 4HHx. Current time information in Bangalore, IN.
The production process typically involves fermentation under specific environmental conditions, such as nitrogen limitation, which encourages the bacteria to channel carbon sources into PHA synthesis. Current time information in Bangalore, IN. In this biochemical pathway, 4HHx is incorporated alongside other monomers like 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyhexanoate (3HHx), resulting in the formation of versatile terpolyesters. Current time information in Bangalore, IN. Recombinant strains of Pseudomonas putida GPp104 have been specifically engineered to enhance the incorporation of 4HHx into PHAs, achieving significant yields. Current time information in Bangalore, IN. High concentrations of 4-hydroxyhexanoic acid can, however, inhibit cell growth, a challenge that researchers address using fed-batch fermentation techniques and further genetic engineering of the microbial strains. Current time information in Bangalore, IN.
Table 1: Microbial Production of 4-Hydroxyhexanoate (4HHx) in PHAs
| Parameter | Value/Description | Bacterial Strains |
|---|---|---|
| PHA Content | 30–50% of cell dry weight | Pseudomonas putida, Alcaligenes eutrophus Current time information in Bangalore, IN. |
| Monomer Incorporation | 10–15 mol% 4HHx | Pseudomonas putida, Alcaligenes eutrophus Current time information in Bangalore, IN. |
| Fermentation Time | 48–72 hours | Pseudomonas putida, Alcaligenes eutrophus Current time information in Bangalore, IN. |
| Conditions | Nitrogen-limited media, aerobic conditions | Pseudomonas putida, Alcaligenes eutrophus Current time information in Bangalore, IN. |
| Mechanism | Enzymatic polymerization via PHA synthase | Pseudomonas putida, Alcaligenes eutrophus Current time information in Bangalore, IN. |
Synthesis of 4-Hydroxyhexanoate Derivatives and Analogues for Research Purposes
The unique structure of 4-hydroxyhexanoate, featuring both a hydroxyl and a carboxyl functional group, makes it a versatile precursor for a wide range of chemical derivatives and analogues. smolecule.com These derivatives are synthesized for various research applications, from materials science to the development of novel bioactive compounds.
Esterification is a primary reaction used to convert 4-hydroxyhexanoic acid (4-HHA) into monomers suitable for polymerization. The reaction targets the carboxylic acid group, converting it into an ester, or involves both the hydroxyl and carboxyl groups in polycondensation reactions to form polyesters. Current time information in Bangalore, IN.libretexts.org These polymers are of significant interest in material science due to their biodegradability. smolecule.com
Two main catalytic approaches are employed:
Acid Catalysis : Traditional esterification involves reacting 4-HHA with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Current time information in Bangalore, IN. This method follows a nucleophilic acyl substitution mechanism and is effective for producing simple esters like methyl 4-hydroxyhexanoate and ethyl 4-hydroxyhexanoate. Current time information in Bangalore, IN.
Enzymatic Catalysis : Lipases, such as Candida antarctica lipase B (CAL-B), are used as biocatalysts for both esterification and polymerization. Current time information in Bangalore, IN. This method is favored for its high selectivity and milder reaction conditions, which can prevent side reactions like dehydration that may occur with acid catalysts. Current time information in Bangalore, IN. Enzymatic polymerization via lipase can produce oligo(4-HHA) or cyclic esters. Current time information in Bangalore, IN.
Table 2: Esterification of 4-Hydroxyhexanoic Acid (4-HHA)
| Product | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl 4-hydroxyhexanoate | Sulfuric Acid (H₂SO₄) | Methanol | 60–80°C | 85–90% Current time information in Bangalore, IN. |
| Ethyl 4-hydroxyhexanoate | Sulfuric Acid (H₂SO₄) | Ethanol | 70–90°C | 80–88% Current time information in Bangalore, IN. |
| Oligo(4-HHA) | Lipase (CAL-B) | Toluene | 40–60°C | 70–80% Current time information in Bangalore, IN. |
The secondary hydroxyl group at the C4 position of 4-hydroxyhexanoic acid can be oxidized to form a ketone, yielding 4-oxohexanoic acid. smolecule.comCurrent time information in Bangalore, IN. This keto-derivative is a valuable intermediate in further chemical synthesis. The oxidation is typically achieved using strong oxidizing agents under controlled conditions.
Common reagents for this transformation include:
Potassium permanganate (KMnO₄)
Chromium trioxide (CrO₃)
The reaction is generally performed in an aqueous solution that is either acidic or neutral. Current time information in Bangalore, IN. Careful control of pH is necessary, especially with chromium-based oxidants, to prevent over-oxidation. Current time information in Bangalore, IN.
Table 3: Oxidation of 4-Hydroxyhexanoic Acid
| Product | Reagent | Yield | Reaction Time | Temperature |
|---|---|---|---|---|
| 4-oxohexanoic acid | Potassium permanganate (KMnO₄) | ~75–85% | 2–6 hours | 25–60°C Current time information in Bangalore, IN. |
| 4-oxohexanoic acid | Chromium trioxide (CrO₃) | ~70-80% | 2–6 hours | 25–60°C Current time information in Bangalore, IN. |
Condensation reactions are fundamental to building larger molecules from 4-hydroxyhexanoic acid. Current time information in Bangalore, IN. In these reactions, two molecules—or two functional groups on the same molecule—combine, typically with the loss of a small molecule like water. libretexts.org This process, also known as step-growth polymerization, allows 4-HHA to form polyesters and macrocycles. Current time information in Bangalore, IN.
The reaction can be catalyzed by either acids, bases, or enzymes. Lipases like CAL-B are particularly effective, facilitating condensation in non-polar solvents such as toluene. Current time information in Bangalore, IN. This enzymatic approach offers high selectivity under mild conditions. Current time information in Bangalore, IN. The products of these reactions include linear oligomers (oligo(4-HHA)) and cyclic esters, which have applications in polymer chemistry and materials science. Current time information in Bangalore, IN.
Table 4: Condensation Products of 4-Hydroxyhexanoic Acid (4-HHA)
| Product | Catalyst | Molecular Weight (Da) | Yield |
|---|---|---|---|
| Oligo(4-HHA) | Lipase (CAL-B), Acid/Base | 1,000–3,000 | 70–80% Current time information in Bangalore, IN. |
| Macrocycles | Lipase (CAL-B), Acid/Base | Varies | N/A |
To explore new functionalities and potential biological activities, researchers synthesize amino- and halogenated- derivatives of the hydroxyhexanoic acid scaffold.
Amino-Derivatives: Several amino-hydroxyhexanoic acid analogues have been synthesized for research purposes. These compounds are often non-proteinogenic amino acids with unique structures. ontosight.ai
(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid : This derivative has been synthesized from sorbic acid in a multi-step sequence where an intramolecular cycloaddition was the key stereospecific step. mdpi.comresearchgate.net
(2S,5R)-2,6-Diamino-5-hydroxyhexanoic acid : As a non-proteinogenic amino acid, this compound's synthesis allows for the controlled introduction of functional groups and specific stereochemistry, which is critical for its potential biological activity. ontosight.ai
4-Keto-5-amino-6-hydroxyhexanoic acid : This compound was isolated from fermentations of Bacillus cereus and was found to inhibit the growth of various bacteria by acting as an antimetabolite. nih.govthegoodscentscompany.com
Halogenated-Derivatives: Halogenation of the hydroxyhexanoate structure can lead to intermediates useful in organic synthesis. For example, the reduction of methyl 5-chloro-4-oxohexanoate using agents like sodium borohydride (B1222165) can produce 5-chloro-4-hydroxyhexanoate. smolecule.com The chlorine atom can then be substituted by various nucleophiles to create a diverse range of derivatives. smolecule.com The synthesis of halogenated derivatives of similar molecules, such as (R)-3-hydroxyoctanoic acid, provides a methodological framework for creating a library of novel compounds for further study. researchgate.net
Metabolic Processing and Enzymatic Interconversions of 4 Hydroxyhexanoic Acid in Biological Systems
Catabolic Pathways and Degradation Mechanisms of 4-Hydroxyhexanoic Acid
The breakdown of 4-hydroxyhexanoic acid (4-HHx) primarily serves to generate energy and essential metabolic building blocks. Microorganisms have evolved specific enzymatic machinery to recognize and degrade this molecule, integrating it into their central metabolism.
Various aerobic Gram-negative bacteria are capable of utilizing 4-hydroxyhexanoic acid as a sole carbon source for growth. elsevierpure.com This ability highlights the role of 4-HHx as a viable nutrient in certain microbial environments. Studies have demonstrated that while many wild-type bacterial strains can grow on 4-HHx, specific recombinant strains show a pronounced ability to metabolize it for both growth and biosynthetic purposes. elsevierpure.com The utilization of this compound underscores its importance in microbial ecology and its potential as a feedstock in biotechnological processes. smolecule.com
Table 1: Examples of Microorganisms Utilizing 4-Hydroxyhexanoic Acid (4-HHx)
| Microorganism | Strain Type | Metabolic Use of 4-HHx | Reference |
| Pseudomonas putida | Recombinant (GPp104) | Carbon source for growth and PHA synthesis | elsevierpure.com |
| Cupriavidus necator (formerly Alcaligenes eutrophus) | Recombinant (PHB⁻4) | Carbon source for growth and PHA synthesis | elsevierpure.com |
| Rhodococcus ruber | Wild Type | Carbon source for growth and PHA synthesis | elsevierpure.com |
A significant catabolic fate of 4-hydroxyhexanoic acid in certain bacteria is its conversion into polyhydroxyalkanoic acids (PHAs). elsevierpure.com PHAs are biodegradable polyesters synthesized by microorganisms as intracellular carbon and energy storage materials. mdpi.com When specific bacteria are cultivated in the presence of 4-HHx, particularly under nutrient-limiting conditions, they can incorporate it as a monomer into the growing polymer chain. elsevierpure.com
Research has shown that recombinant strains of Pseudomonas putida and Cupriavidus necator, equipped with PHA-biosynthesis genes from Thiocapsa pfennigii, can synthesize a terpolyester consisting of 3-hydroxybutyric acid (3HB), 3-hydroxyhexanoic acid (3HHx), and 4-hydroxyhexanoic acid (4HHx). elsevierpure.com The incorporation of the 4HHx monomer can alter the physical properties of the resulting biopolymer, making it more flexible and suitable for various applications. mdpi.com
Table 2: Incorporation of 4-Hydroxyhexanoic Acid (4-HHx) into PHAs by Recombinant Bacteria
| Bacterial Strain | Resulting PHA Composition | Molar Fraction of 4-HHx in PHA | Reference |
| Pseudomonas putida GPp104 | Terpolyester of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and 4-hydroxyhexanoic acid | Up to 47% | elsevierpure.com |
| Cupriavidus necator PHB⁻4 | Terpolyester of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and 4-hydroxyhexanoic acid | Up to 1.4% | elsevierpure.com |
| Rhodococcus ruber | Copolyester including 3-hydroxybutyric acid, 3-hydroxyvaleric acid, 3-hydroxyhexanoic acid, and 4-hydroxyhexanoic acid | Up to 1.3% | elsevierpure.com |
A key step in the metabolic processing of hydroxy fatty acids is the oxidation of the hydroxyl group. smolecule.com In the case of 4-hydroxyhexanoic acid, its hydroxyl group can be oxidized to form 4-oxohexanoic acid. smolecule.com This conversion is a critical step that facilitates the further breakdown of the carbon skeleton, allowing it to enter central metabolic pathways such as the citric acid cycle for energy production. The resulting keto acid is a more reactive intermediate, primed for subsequent enzymatic reactions. smolecule.com
Anabolic Pathways and Biotransformation of 4-Hydroxyhexanoic Acid
Beyond its role as a simple carbon source for degradation, 4-hydroxyhexanoic acid also functions as a precursor molecule in anabolic pathways, contributing to the synthesis of other important biological compounds.
The significance of 4-hydroxy fatty acids like 4-hydroxyhexanoic acid often lies in their role as metabolic intermediates or building blocks for other molecules. The catabolism of 4-hydroxyacids can lead to the production of acetyl-CoA and propionyl-CoA, which are central metabolites that can be used in a wide array of biosynthetic pathways to produce fatty acids, amino acids, and other essential compounds. nih.gov Furthermore, the molecular structure of 4-hydroxyhexanoic acid allows for intramolecular cyclization, which can lead to the formation of γ-hexalactone, a volatile aroma compound with applications in the food and fragrance industries.
For 4-hydroxyhexanoic acid to be metabolized, it must first be "activated," a process typically achieved by converting it into a thioester derivative of coenzyme A (CoA). libretexts.orglibretexts.org This reaction, which forms 4-hydroxyhexanoyl-CoA, is a critical step that primes the molecule for subsequent enzymatic reactions. nih.govlibretexts.org The formation of this high-energy thioester bond makes the acyl group more readily transferable and facilitates its entry into degradative or synthetic pathways. libretexts.orggonzaga.edu
A major metabolic pathway for 4-hydroxyacids involves the formation of 4-hydroxyacyl-CoAs, which are then isomerized to 3-hydroxyacyl-CoAs. nih.gov These 3-hydroxyacyl-CoA molecules are standard intermediates in the well-established β-oxidation pathway, the primary mechanism for breaking down fatty acids to produce acetyl-CoA. nih.gov Therefore, the formation of its Coenzyme A thioester is a pivotal step that links 4-hydroxyhexanoic acid to central fatty acid metabolism.
Mammalian Metabolic Pathways Involving 4-Hydroxy Fatty Acids (e.g., 4-phosphohydroxyhexanoyl-CoA formation, ACAD10/ACAD11 involvement)
The catabolism of 4-hydroxy fatty acids (4-HAs), such as 4-hydroxyhexanoic acid, in mammals follows a specialized pathway distinct from standard fatty acid β-oxidation. These fatty acids, which can originate from diet, lipid peroxidation, or drug metabolism, are incompatible with conventional β-oxidation machinery without initial modification. semanticscholar.org Groundbreaking research has identified two atypical acyl-CoA dehydrogenases, ACAD10 and ACAD11, as the crucial enzymes governing the breakdown of 4-HAs. semanticscholar.orgwustl.edubiorxiv.org
Unlike typical ACADs, both ACAD10 and ACAD11 are bifunctional enzymes that possess a kinase domain at their N-terminus and an acyl-CoA dehydrogenase domain. semanticscholar.orgwustl.eduresearchgate.net The metabolic process for a 4-hydroxyacyl-CoA, such as 4-hydroxyhexanoyl-CoA, is initiated by the kinase domain, which phosphorylates the hydroxyl group at the 4-position. semanticscholar.orgebi.ac.ukdntb.gov.ua This requisite step forms a 4-phosphohydroxyacyl-CoA intermediate. researchgate.netresearchgate.net Subsequently, the ACAD domain of the enzyme catalyzes the elimination of the phosphate group, which results in the formation of a conventional 2-enoyl-CoA. researchgate.netdntb.gov.ua This 2-enoyl-CoA can then enter the standard β-oxidation spiral for energy production.
The localization and substrate preference of these enzymes are distinct. ACAD10 is located in the mitochondria and is primarily responsible for the catabolism of shorter-chain 4-HAs, including 4-hydroxyhexanoic acid. wustl.edubiorxiv.orgresearchgate.net In contrast, ACAD11 is found in peroxisomes and is necessary for the breakdown of longer-chain 4-HAs. wustl.edubiorxiv.orgresearchgate.net This subcellular compartmentalization suggests a coordinated system for managing 4-HAs of varying chain lengths. Studies in knockout cell lines have corroborated these substrate preferences, showing that ACAD10 preferentially metabolizes 4-hydroxy fatty acids with chain lengths around six carbons, whereas ACAD11 favors those with ten carbons. researchgate.net The significance of this pathway is underscored by findings that mice lacking ACAD11 accumulate 4-HAs in their plasma, indicating that ACAD10 and ACAD11 are the primary gatekeepers of mammalian 4-HA catabolism. semanticscholar.orgwustl.edubiorxiv.org
| Enzyme | Location | Substrate Preference (4-Hydroxy Fatty Acids) | Key Function |
| ACAD10 | Mitochondria | Short-chain (e.g., C6) wustl.eduresearchgate.netresearchgate.net | Phosphorylates and dehydrogenates 4-hydroxyacyl-CoAs to 2-enoyl-CoAs semanticscholar.orgdntb.gov.ua |
| ACAD11 | Peroxisomes | Long-chain (e.g., C10) wustl.eduresearchgate.netresearchgate.net | Phosphorylates and dehydrogenates 4-hydroxyacyl-CoAs to 2-enoyl-CoAs semanticscholar.orgdntb.gov.ua |
Specific Enzyme Systems Interacting with 4-Hydroxyhexanoic Acid and its Derivatives
Polyhydroxyalkanoate Synthases in Biopolymer Formation
Polyhydroxyalkanoate (PHA) synthases (PhaC) are key enzymes in the biosynthesis of PHAs, which are biodegradable polyesters produced by various microorganisms. wikipedia.orgmdpi.com These enzymes catalyze the polymerization of (R)-hydroxyacyl-CoA monomers into PHA polymers. mdpi.commdpi.com While most PHAs are composed of 3-hydroxy fatty acids, certain PHA synthases exhibit broad substrate specificity, enabling the incorporation of other monomers, including 4-hydroxyhexanoic acid (4HHx). elsevierpure.comresearchgate.net
Research has demonstrated that recombinant bacterial strains can incorporate 4HHx into their PHA biopolymers when cultivated on 4-hydroxyhexanoic acid as a carbon source. For instance, recombinant Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB⁻4, both containing the PHA biosynthesis genes from Thiocapsa pfennigii, were shown to incorporate 4HHx into the polymer chain. elsevierpure.com This resulted in the synthesis of a terpolyester composed of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and 4-hydroxyhexanoic acid. elsevierpure.com The molar fraction of 4HHx in the resulting PHA can be significant, reaching up to 47% in the case of the recombinant P. putida strain. elsevierpure.com
The class of PHA synthase influences the type of monomers that can be polymerized. Class I, III, and IV synthases typically prefer short-chain-length (SCL) monomers (3-5 carbons), while Class II synthases favor medium-chain-length (MCL) monomers (6-14 carbons). nih.govfrontiersin.org The ability to incorporate 4HHx, a C6 monomer, highlights the versatility of certain synthases, potentially blurring the strict lines of these classifications or indicating unique properties of specific enzymes. elsevierpure.com
| Enzyme Class | Typical Monomer Substrates | Example Organism (Synthase) |
| Class I | Short-chain-length (C3-C5) mdpi.comnih.gov | Ralstonia eutropha mdpi.com |
| Class II | Medium-chain-length (C6-C14) wikipedia.orgnih.gov | Pseudomonas putida wikipedia.org |
| Class III | Short-chain-length (C3-C5) (heterodimer) nih.gov | Allochromatium vinosum nih.gov |
| Class IV | Short-chain-length (C3-C5) (heterodimer) researchgate.netnih.gov | Bacillus megaterium nih.gov |
Acyl-CoA Dehydrogenases and Kinases (e.g., ACAD10, ACAD11, LvaA, LvaC)
The metabolism of 4-hydroxyhexanoic acid is critically dependent on a unique class of bifunctional enzymes that possess both kinase and acyl-CoA dehydrogenase activities. In mammals, these enzymes are ACAD10 and ACAD11. semanticscholar.orgwustl.edu As previously detailed (Section 4.2.3), these enzymes first utilize their N-terminal kinase domain to phosphorylate the 4-hydroxyl group of 4-hydroxyhexanoyl-CoA. semanticscholar.orgresearchgate.net This is followed by the elimination of the phosphate group by the C-terminal ACAD domain to create a double bond, forming a standard β-oxidation intermediate. researchgate.netdntb.gov.ua
Cryo-electron microscopy and molecular modeling have revealed that these enzymes have an atypical dehydrogenase binding pocket structurally suited to accommodate the phosphorylated intermediate. wustl.edu While both enzymes perform the same core function, their substrate specificity differs by chain length, with ACAD10 preferring shorter chains like 4-hydroxyhexanoyl-CoA and ACAD11 acting on longer chains. researchgate.net Sequence comparisons suggest that LCAD, ACAD10, and ACAD11 may constitute a distinct class of eukaryotic acyl-CoA dehydrogenases with expanded substrate-binding cavities. nih.gov
Interestingly, a similar functional mechanism has been identified in bacteria. The proteins LvaA and LvaC from Pseudomonas putida, involved in the leucine degradation pathway, are analogous to the kinase and ACAD domains of ACAD10, respectively. researchgate.netwikipedia.org Studies have shown that these bacterial orthologs can functionally replace the corresponding domains of the mammalian ACAD10 enzyme, confirming they perform the same biochemical transformation. researchgate.net
Lipases and Regioselective Esterification
Lipases are a class of hydrolases that catalyze the hydrolysis of ester bonds in triglycerides. However, under specific conditions, such as in non-aqueous media, they can catalyze the reverse reaction: ester synthesis (esterification). These enzymes are known for their high degree of selectivity, including regioselectivity (preference for a specific position in a molecule) and stereospecificity.
While the general application of lipases for esterification is well-established, specific research focusing on the regioselective esterification of 4-hydroxyhexanoic acid is not extensively detailed in the available literature. In principle, a lipase (B570770) could be used to selectively acylate either the carboxyl group or the hydroxyl group at the C4 position of 4-hydroxyhexanoic acid. For example, Candida antarctica lipase B (CALB) is a widely used biocatalyst for various applications, including plastics degradation and chemical synthesis. researchgate.net Such enzymatic reactions would offer a green chemistry approach to synthesizing specific esters of 4-hydroxyhexanoic acid, which could serve as valuable chiral building blocks or specialty chemicals. The outcome of such a reaction would depend heavily on the chosen lipase, the acyl donor, the solvent system, and other reaction conditions.
Enzymes Involved in Lactone Formation (e.g., γ-Hexalactone cyclization)
The intramolecular cyclization of 4-hydroxyhexanoic acid results in the formation of γ-hexalactone, a valuable aroma compound found in many fruits and foods. nih.govgoogle.comfda.gov This intramolecular esterification can occur spontaneously, particularly under acidic conditions, but it is also facilitated by enzymes in biological systems. scentree.co
The enzymatic pathways leading to γ-hexalactone often start from unsaturated fatty acids like linoleic acid. nih.gov In beef, for example, a proposed pathway involves the enzymatic oxidation of linoleic acid by lipoxygenases (ALOX) to form hydroxy fatty acids. These intermediates are then thought to be degraded through subsequent cleavage and oxidation reactions to yield 4-hydroxyhexanoic acid, which then undergoes the final cyclization step to form γ-hexalactone. nih.gov
While specific lactonizing enzymes or esterases that perform this cyclization in vivo have been a subject of research, the exact mechanisms are not fully elucidated in all organisms. lbl.gov However, the development of novel biosynthetic pathways in engineered host cells has demonstrated that fatty acid converting enzymes and esterases can be used in a multi-step process to convert hydroxy fatty acids into their corresponding lactones. lbl.gov This biotechnological approach avoids the use of harsh chemical reagents and allows for the production of specific lactones from renewable feedstocks. lbl.gov Unspecific peroxygenases (UPOs) are another class of enzymes that can hydroxylate fatty acids at the C4 position, leading to the formation of 4-hydroxy fatty acids which can then spontaneously cyclize to the corresponding γ-lactone. nih.gov
Hydrolases and Other Modifying Enzymes
Hydrolases are a broad class of enzymes that use water to break down chemical bonds. In the context of 4-hydroxyhexanoic acid, the most relevant hydrolases are those that act on its polymeric and ester forms.
PHA Depolymerases: When 4-hydroxyhexanoic acid is incorporated into polyhydroxyalkanoate (PHA) polymers, its degradation is mediated by extracellular PHA depolymerases secreted by various microorganisms. researchgate.netcdnsciencepub.com These enzymes are crucial for the environmental biodegradation of PHA plastics. nih.govfrontiersin.org The degradation is a surface-level heterogeneous reaction where the water-soluble depolymerase adsorbs onto the surface of the water-insoluble PHA material and subsequently hydrolyzes the ester bonds of the polymer chain. researchgate.netcdnsciencepub.com This process releases soluble monomers and oligomers, such as 4-hydroxyhexanoic acid, which can then be utilized by microorganisms as a source of carbon and energy. frontiersin.org The substrate specificities of PHA depolymerases can vary; some may preferentially hydrolyze polymers of short-chain-length monomers, while others act on medium-chain-length polymers. researchgate.net
Esterases and Lipases: Simple esters of 4-hydroxyhexanoic acid can be hydrolyzed by various non-specific esterases and lipases to release the free acid and the corresponding alcohol. This is the reverse reaction of the lipase-catalyzed esterification mentioned previously (Section 4.3.3).
Other Modifying Enzymes: In various metabolic pathways, the hydroxyl group of 4-hydroxyhexanoic acid can be a target for other modifying enzymes. For instance, hydroxylases could potentially introduce additional hydroxyl groups. researchgate.netnih.gov The primary metabolic modification in mammals, however, is the phosphorylation of the 4-hydroxyl group by the kinase domain of ACAD10/ACAD11, which is a critical activation step for its catabolism rather than a modification of the free acid itself. semanticscholar.org
Biological Impact and Cellular Interactions of 4 Hydroxyhexanoic Acid
Microbial Physiology and Growth Modulation by 4-Hydroxyhexanoic Acid
4-Hydroxyhexanoic acid and its sodium salt, sodium;4-hydroxyhexanoate, serve as valuable carbon sources for various microorganisms, influencing their growth, metabolism, and production of biopolymers.
Certain aerobic Gram-negative bacteria can utilize 4-hydroxyhexanoic acid (4HHx) as a carbon source to support their growth. elsevierpure.com While many wild-type strains demonstrate this ability, the efficiency of its use, particularly for biopolymer synthesis, has been notably enhanced in genetically engineered strains. smolecule.com
Research has specifically highlighted recombinant strains of Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB⁻4 (now known as Cupriavidus necator). elsevierpure.com When these strains, engineered with the polyhydroxyalkanoate (PHA) biosynthesis genes from Thiocapsa pfennigii, were cultivated in an environment where 4HHx was the only carbon source and under nitrogen-limiting conditions, they successfully incorporated 4HHx into their PHA reserves. elsevierpure.com This demonstrates that these bacteria can effectively metabolize 4-hydroxyhexanoic acid to support cellular processes and biomass accumulation, even if it is for the purpose of creating storage polymers rather than immediate proliferation. P. putida, a versatile soil bacterium known for its robust metabolism, can be engineered to produce various bioplastics, and its ability to utilize functionalized carboxylic acids is a key area of study. researchgate.netresearchgate.net Similarly, A. eutrophus is a well-studied organism for its capacity to produce PHAs under nutrient-limiting conditions. nih.govnih.gov
The table below summarizes the utilization of 4-hydroxyhexanoic acid by these specific bacterial strains for the synthesis of polyhydroxyalkanoates (PHAs).
| Bacterial Strain | Condition | Outcome | Molar Fraction of 4HHx in PHA |
| Pseudomonas putida GPp104 (recombinant) | 4HHx as sole carbon source, nitrogen starvation | Incorporation of 4HHx into PHA | Up to 47% |
| Alcaligenes eutrophus PHB⁻4 (recombinant) | 4HHx as sole carbon source, nitrogen starvation | Incorporation of 4HHx into PHA | Up to 1.4% |
Data sourced from Applied Microbiology and Biotechnology. elsevierpure.com
The primary metabolic role of 4-hydroxyhexanoic acid in the studied microorganisms is its function as a precursor for the synthesis of polyhydroxyalkanoates (PHAs). smolecule.com PHAs are intracellular carbon and energy storage polyesters, accumulated by many bacteria when a carbon source is abundant but other essential nutrients, like nitrogen or phosphorus, are limited. researchgate.net
When bacteria such as recombinant P. putida and A. eutrophus are supplied with 4HHx, they channel it into their PHA biosynthesis pathways. elsevierpure.com This results in the formation of a terpolyester that includes 3-hydroxybutyric acid (3HB), 3-hydroxyhexanoic acid (3HHx), and 4-hydroxyhexanoic acid (4HHx) units. elsevierpure.com The ability to incorporate different monomer units like 4HHx is significant because it alters the material properties of the resulting biopolymer. This metabolic capability is central to biotechnological fermentation processes aimed at producing biodegradable plastics with tailored characteristics. smolecule.com The metabolism of 4HHx in these contexts is directly linked to the central PHA cycle, which involves PHA polymerases for synthesis and depolymerases for degradation, connecting it to the broader cellular metabolic network. nih.gov
Receptor-Ligand Interactions and Cellular Signaling (General Hydroxycarboxylic Acid Receptors)
Hydroxycarboxylic acids, as a class of molecules, are recognized as important signaling molecules that act as ligands for a specific family of G-protein-coupled receptors (GPCRs) known as hydroxycarboxylic acid (HCA) receptors. nih.govreactome.org This family includes three main members: HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B). reactome.orgwikipedia.org These receptors are activated by endogenous hydroxy-carboxylic acid intermediates of energy metabolism, such as lactate (B86563) and β-hydroxybutyrate. nih.govacs.org Upon activation, HCA receptors couple to Gi proteins, which initiates a signaling cascade that leads to the inhibition of adenylate cyclase activity and a subsequent reduction in intracellular cyclic AMP (camp) levels. nih.gov
Cryo-electron microscopy studies have provided detailed insights into the structural basis of HCA receptor activation. researchgate.netresearchgate.net Ligands bind within a deep pocket of the receptor. nih.gov The activation of these receptors is critically dependent on a salt bridge formed between the carboxyl group of the hydroxycarboxylic acid ligand and a conserved arginine residue within the binding pocket of the HCA receptor family. researchgate.net
The binding pocket is further defined by a "lid-like" structure formed by the N-terminus and an extracellular loop (ECL2), which completely encloses the bound agonist. researchgate.netnih.gov The specificity of ligand recognition among the different HCA receptor subtypes is determined by key amino acid residues lining this pocket. nih.govacs.org For instance, HCA1 features a negatively charged cavity, which differs from the positively charged cavity found in HCA2 and HCA3. acs.org Upon agonist binding, conformational changes are induced in the receptor, which are then propagated to the intracellular G-protein-coupling interface, leading to the activation of the Gi protein. researchgate.netresearchgate.net
The activation of HCA receptors and the subsequent reduction in cAMP levels have significant implications for modulating downstream cellular processes. The primary and most studied consequence of HCA receptor signaling is the inhibition of lipolysis in adipocytes. nih.govreactome.org By reducing cAMP, the signaling cascade decreases the activity of hormone-sensitive lipase (B570770), the enzyme responsible for breaking down triglycerides into free fatty acids.
Beyond lipolysis, HCA receptor activation is involved in regulating inflammation. nih.gov HCA2, for example, is expressed in various immune cells, and its activation can lead to anti-inflammatory effects. reactome.org This modulation of cellular processes highlights the role of hydroxycarboxylic acids not just as metabolic intermediates but also as key signaling molecules that allow for communication and regulation within biological systems.
Role of 4-Hydroxyhexanoic Acid in Inter-species Communication and Biological Systems (Non-Human Focus)
While direct evidence for 4-hydroxyhexanoic acid as a signaling molecule is limited, the broader class of fatty acids and hydroxy fatty acids is increasingly recognized for its role in microbial communication. Microbes utilize a diverse chemical lexicon for both intraspecies and interspecies signaling. nih.gov Fatty acids produced by gut microbiota, for instance, can function as metabolites that promote "cross-feeding" between different bacterial species, thereby altering the microbial ecology. biorxiv.org
Some studies suggest that hydroxylated long-chain fatty acids may represent a distinct class of interspecies signaling factors. nih.gov These signaling molecules can influence microbial behaviors such as planktonic growth and biofilm formation. nih.gov In complex microbial communities, the production and secretion of metabolites like hydroxy fatty acids can shape the community structure and function. For example, in the context of obesity-related colorectal cancer, specific microbial-metabolite interactions involving organic acids like 2-hydroxyhexanoic acid have been identified, suggesting a role in the cross-feeding relationship between different bacterial species. nih.gov This indicates that hydroxycarboxylic acids, potentially including 4-hydroxyhexanoic acid, could act as signals within polymicrobial environments, influencing the synergistic or antagonistic interactions between different species.
Advanced Analytical Methodologies for 4 Hydroxyhexanoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of 4-hydroxyhexanoic acid, enabling its separation from complex mixtures and its precise quantification. These methods leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for both the qualitative and quantitative analysis of 4-hydroxyhexanoic acid. In many research applications, particularly in the study of biopolymers like polyhydroxyalkanoates (PHAs), 4-hydroxyhexanoic acid is a constituent monomer. elsevierpure.com For analysis, the polymer is typically subjected to methanolysis, converting the hydroxy acid monomers into their more volatile methyl ester derivatives. elsevierpure.com
When these derivatives are analyzed by GC-MS, the resulting chromatogram often shows two significant peaks corresponding to the methyl ester of 4-hydroxyhexanoic acid and its corresponding γ-lactone (γ-caprolactone). elsevierpure.com The mass spectrometer fragments these molecules into characteristic ions, providing a unique fingerprint for definitive identification (qualitative analysis). For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. The use of an internal standard in an isotope dilution mass spectrometry (IDMS) approach can further enhance the accuracy and reproducibility of quantification. nih.gov
Table 1: GC-MS Analytical Parameters for 4-Hydroxyhexanoic Acid Derivatives
| Parameter | Description | Finding |
| Derivatization | Chemical modification to increase volatility for GC analysis. | Methanolysis to form methyl 4-hydroxyhexanoate. |
| Primary Eluted Species | The main chemical forms detected after GC separation. | Methyl 4-hydroxyhexanoate and γ-caprolactone. elsevierpure.com |
| Ionization Mode | Method used to ionize the sample molecules. | Electron Impact (EI) is commonly used. nih.gov |
| Detection Mode | How ions are monitored by the mass spectrometer. | Selective Ion Monitoring (SIM) for enhanced sensitivity in quantitative measurements. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Compound Detection and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the detection and purity assessment of non-volatile compounds like 4-hydroxyhexanoic acid in its native state or as its sodium salt. The technique separates components of a mixture based on their interactions with a stationary phase packed in a column. libretexts.org
In a typical reverse-phase HPLC setup, a polar mobile phase is used with a nonpolar stationary phase (like C18). libretexts.org As the sample mixture passes through the column, 4-hydroxyhexanoic acid will separate from more or less polar impurities. A detector, commonly a UV-Vis or Diode Array Detector (DAD), measures the absorbance of the eluate, producing a chromatogram. nih.gov The retention time—the time it takes for the compound to pass through the column—is a characteristic identifier. The purity of a sample of sodium;4-hydroxyhexanoate can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. rsc.org
Table 2: Illustrative HPLC Purity Assessment Data
| Sample ID | Retention Time (min) | Peak Area (arbitrary units) | Purity (Area %) |
| Standard | 8.52 | 1,250,400 | 99.8 |
| Sample A | 8.51 | 1,198,600 | 98.5 |
| Sample B | 8.53 | 1,210,150 | 99.1 |
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity
For analyses requiring the highest levels of sensitivity and selectivity, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique builds upon conventional HPLC by using columns packed with smaller particles (typically sub-2 µm), which requires much higher operating pressures. nih.gov The result is a significant improvement in chromatographic resolution, speed, and sensitivity, with potential sensitivity increases of up to tenfold compared to HPLC-MS/MS. nih.gov
When coupled with a tandem mass spectrometer (MS/MS), the analytical power is further enhanced. The first mass spectrometer can be set to isolate the molecular ion of 4-hydroxyhexanoic acid, which is then fragmented. The second mass spectrometer analyzes these specific fragments. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and drastically reduces background noise, allowing for the accurate quantification of the compound at very low concentrations (e.g., micromolar or lower) in complex biological or environmental samples. nih.gov
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are vital for determining the precise chemical structure of 4-hydroxyhexanoic acid and confirming its identity. These techniques measure the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds. elsevierpure.com For 4-hydroxyhexanoic acid, ¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in the molecule.
The ¹H NMR spectrum would display distinct signals for the protons at each position of the carbon chain. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern (e.g., triplet, multiplet) reveals the number of neighboring protons. This information allows for the unambiguous assignment of the molecule's hydrogen framework, confirming the positions of the ethyl group, the hydroxyl group at the C4 position, and the carboxylic acid group. mdpi.com
Table 3: Predicted ¹H NMR Chemical Shifts for 4-Hydroxyhexanoic Acid
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (C6) | ~0.9 | Triplet |
| -CH₂- (C5) | ~1.5 | Multiplet |
| -CH(OH)- (C4) | ~3.7 | Multiplet |
| -CH₂- (C3) | ~1.7 | Multiplet |
| -CH₂- (C2) | ~2.4 | Triplet |
| -OH (Carboxyl) | Variable, broad singlet | Singlet |
| -OH (Alcohol) | Variable, broad singlet | Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the structure of 4-hydroxyhexanoic acid through its fragmentation pattern. The monoisotopic mass of 4-hydroxyhexanoic acid is 132.078644 Daltons. chemspider.comnih.gov
In the mass spectrometer, the molecule is ionized, often by gaining or losing a proton to form ions such as [M+H]⁺ (m/z 133.08592) or [M-H]⁻ (m/z 131.07136). uni.lu The mass-to-charge ratio (m/z) of this molecular ion accurately determines the molecular weight. Furthermore, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragment ions is predictable and characteristic of the molecule's structure. For example, a common fragmentation would be the loss of a water molecule (H₂O) from the parent ion. Analyzing this fragmentation pattern provides conclusive evidence for the compound's structural identity. researchgate.net
Table 4: Predicted m/z Values for 4-Hydroxyhexanoic Acid Adducts and Fragments
| Ion Species | Description | Predicted m/z |
| [M] | Molecular Ion | 132.078 |
| [M+H]⁺ | Protonated Molecule | 133.086 |
| [M+Na]⁺ | Sodium Adduct | 155.068 |
| [M-H]⁻ | Deprotonated Molecule | 131.071 |
| [M+H-H₂O]⁺ | Fragment (Loss of Water) | 115.076 |
Electronic Circular Dichroism (ECD) for Stereochemical Determination
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. nih.gov This method relies on the differential absorption of left- and right-circularly polarized light by a chiral compound. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter, providing a unique fingerprint for a specific enantiomer.
For molecules like 4-hydroxyhexanoic acid, which contains a stereocenter at the C4 position, ECD can be instrumental in assigning the (R) or (S) configuration. The primary chromophore in 4-hydroxyhexanoic acid is the carboxyl group (-COOH). The electronic transitions of this group, particularly the n→π* transition, are sensitive to the chiral environment and typically dominate the ECD spectrum in the region around 200-220 nm.
While specific experimental ECD data for 4-hydroxyhexanoic acid is not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar short-chain hydroxy fatty acids. For many aliphatic L-hydroxycarboxylic acids (S-enantiomers), the n→π* transition of the carboxyl group gives rise to a positive Cotton effect, resulting in a positive band in the ECD spectrum at approximately 210 nm. nih.gov Conversely, the D-hydroxycarboxylic acids (R-enantiomers) would be expected to show a negative Cotton effect of similar magnitude in the same wavelength region.
The interpretation of ECD spectra is often supported by quantum chemical calculations. nih.gov By computationally modeling the ECD spectra for both the (R)- and (S)-enantiomers of 4-hydroxyhexanoic acid, a direct comparison with an experimentally obtained spectrum would allow for an unambiguous assignment of the absolute configuration. nih.gov Factors such as solvent and conformation can influence the ECD spectrum, making a combined experimental and computational approach the most robust methodology. nih.gov
| Analogous Compound | Configuration | Reported ECD Band (n→π* transition) | Sign of Cotton Effect |
|---|---|---|---|
| Lactic Acid | S | ~210 nm | Positive |
| 2-Hydroxybutanoic Acid | S | ~210 nm | Positive |
| 2-Hydroxy-3-methylbutanoic Acid | S | ~210 nm | Positive |
Standardization and Reproducibility in Analytical Protocols for 4-Hydroxyhexanoic Acid and its Derivatives
The establishment of standardized and reproducible analytical protocols is fundamental to ensuring the quality and integrity of research on 4-hydroxyhexanoic acid and its derivatives. The ability to compare results across different laboratories and over time is contingent upon the use of well-documented and validated methods.
Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acids, including 4-hydroxyhexanoic acid, due to its high sensitivity and reproducibility. nih.govresearchgate.net However, the inherent polarity and low volatility of hydroxy fatty acids necessitate a derivatization step prior to GC analysis. nih.gov This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl or silyl ester, to improve chromatographic performance. nih.gov
Standardization of an analytical protocol for 4-hydroxyhexanoic acid involves several key aspects:
Sample Preparation and Extraction: When 4-hydroxyhexanoic acid is a constituent of a larger polymer, such as polyhydroxyalkanoates (PHAs), the extraction method is critical. researchgate.net The choice of solvent, temperature, and duration of extraction can significantly impact the recovery and purity of the analyte. Standardized extraction protocols, such as those using sodium hydroxide or sodium hypochlorite for non-PHA cell mass digestion, are essential for obtaining consistent results. researchgate.netmdpi.com
Derivatization: The derivatization reaction must be consistent and go to completion to ensure accurate quantification. The protocol should specify the reagent, reaction time, temperature, and procedure for removing excess derivatizing agent.
Chromatographic Conditions: All GC parameters must be clearly defined, including the type of capillary column, temperature program, carrier gas flow rate, and detector settings. asm.org The use of high-quality capillary columns is known to yield sensitive and reproducible analyses. researchgate.net
Quantification and Calibration: Accurate quantification relies on the use of appropriate internal and external standards. An internal standard, a structurally similar compound added to the sample at a known concentration, is crucial to correct for variations in extraction efficiency and injection volume. nih.gov Calibration curves should be generated using a series of known concentrations of a certified 4-hydroxyhexanoic acid standard.
Method Validation: The entire analytical method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). Documenting these parameters provides evidence that the method is suitable for its intended purpose. dcvmn.org
Biotechnological Exploitation and Metabolic Engineering of 4 Hydroxyhexanoic Acid Pathways
Engineering Microbial Strains for Enhanced 4-Hydroxyhexanoic Acid Production
The microbial synthesis of 4-hydroxyhexanoic acid (4-HHx) and its subsequent polymerization into polyhydroxyalkanoates (PHAs) represents a significant area of research in biotechnology. The efficiency of this process is heavily dependent on the optimization of the microbial host and its cultivation environment. Strategies are focused on maximizing the carbon flux towards 4-HHx precursors and enhancing the activity of the biosynthetic pathways.
Optimization of Culture Conditions and Nutrient Availability
The production of PHAs, including those containing 4-HHx, is profoundly influenced by the culture environment. Key parameters such as temperature, pH, carbon source, nitrogen source, and dissolved oxygen levels must be carefully controlled to maximize yield. PHA accumulation is often triggered by nutrient limitation, typically nitrogen, in the presence of an excess carbon source. nih.govsu.edu.pk
Key Optimization Parameters:
Carbon Source: The choice and concentration of the carbon source are critical. While glucose is a common substrate for microbial growth, the provision of fatty acids or vegetable oils can directly supply precursors for medium-chain-length PHA monomers like 4-HHx. frontiersin.org For instance, studies with Pseudomonas aeruginosa have shown efficient PHA production using various edible oils as the primary carbon substrate. frontiersin.org
Nitrogen Source and C/N Ratio: Limiting the nitrogen source, such as ammonium (B1175870) sulfate, while providing an excess of the carbon source (a high C/N ratio) is a widely used strategy to induce PHA synthesis. pjmonline.org This metabolic shift redirects carbon from cell growth towards storage polymer formation.
Dissolved Oxygen: The concentration of dissolved oxygen is a critical factor, particularly for aerobic bacteria. Oxygen-limiting conditions have been shown to promote the accumulation of PHAs in some species, like Cupriavidus necator, although it may restrict cell growth. nih.gov
Interactive Table: General Optimization of Culture Conditions for PHA Production
Genetic Manipulation for Increased Biosynthetic Efficiency
Metabolic engineering provides powerful tools to enhance the production of specific PHAs, such as those incorporating 4-HHx. By modifying the genetic makeup of production strains like Cupriavidus necator and Escherichia coli, researchers can redirect metabolic pathways, introduce novel enzymatic functions, and eliminate competing reactions. researchgate.netmdpi.com
Core Genetic Engineering Strategies:
Heterologous Gene Expression: A primary strategy involves introducing genes from other organisms to create or enhance a biosynthetic pathway. For P(3HB-co-3HHx) production, the PHA synthase gene from Aeromonas caviae (phaCAc), which has a broad substrate specificity including C4 to C7 hydroxyacyl-CoAs, can be expressed in a host like C. necator. cdnsciencepub.com This allows the organism to polymerize 3-hydroxyhexanoate (B1247844) precursors derived from fatty acid metabolism.
Deletion of Competing Pathways: To maximize the carbon flow towards PHA synthesis, genes involved in the formation of byproducts such as lactate (B86563), formate, and ethanol (B145695) can be deleted. mdpi.com For example, in E. coli, knocking out genes like ldhA (lactate dehydrogenase) and pflb (pyruvate formate-lyase) can increase the intracellular pool of acetyl-CoA, a key precursor for PHA synthesis. mdpi.com
Redirection of Carbon Flux: Overexpression of key enzymes can pull metabolites from central carbon metabolism into the PHA production pathway. For instance, enhancing the expression of genes involved in the β-oxidation cycle can increase the supply of precursors for medium-chain-length monomers like 4-hydroxyhexanoate when fatty acids are used as a carbon source. researchgate.net
Cofactor Engineering: The availability of reducing equivalents, such as NADPH, is crucial for PHA biosynthesis. Overexpressing genes like pntAB, which catalyzes the interconversion of NADH to NADPH, can ensure a more effective supply of NADPH for the reductase enzymes in the PHA pathway. mdpi.com
Production of Bio-based Materials and Chemicals via 4-Hydroxyhexanoic Acid
4-Hydroxyhexanoic acid is a valuable bio-based monomer that can be used to produce a range of polymers with tunable properties. Its incorporation into polyesters can significantly alter their physical and chemical characteristics, leading to materials suitable for diverse applications.
Synthesis of Polyhydroxyalkanoic Acids (PHAs) with Desired Properties
The inclusion of 4-HHx as a comonomer in PHA polymers, particularly in poly(3-hydroxybutyrate) (P3HB), is a key strategy for modifying material properties. P3HB is a highly crystalline and brittle thermoplastic, which limits its applications. specialchem.com Incorporating comonomers with longer side chains, such as 3-hydroxyhexanoate (3HHx) or 4-hydroxybutyrate (4HB), disrupts this crystalline structure. researchgate.netresearchgate.net
The presence of 4-HHx units would similarly be expected to decrease the polymer's crystallinity and melting point (Tm) while lowering the glass transition temperature (Tg). researchgate.net This results in a more flexible, tougher, and less rigid material with improved elongation at break, making it suitable for applications requiring elasticity and durability. specialchem.comresearchgate.net The properties of the resulting copolymer can be tailored by controlling the molar fraction of the 4-HHx monomer in the polymer chain.
Interactive Table: Effect of Comonomers on Poly(3-hydroxybutyrate) Properties
Development of Biodegradable Polyesters and Copolymers
Beyond its role in microbial PHAs, 4-hydroxyhexanoic acid can serve as a monomer for the chemical synthesis of a wide array of biodegradable polyesters. specificpolymers.com Synthetic routes such as polycondensation and ring-opening polymerization can be employed to create novel polymers. specificpolymers.comresearchgate.net
Polycondensation: This method involves the direct reaction of hydroxyacids or the reaction of diacids with diols to form polyesters. specificpolymers.com 4-Hydroxyhexanoic acid, possessing both a hydroxyl and a carboxylic acid group, can undergo self-condensation or be copolymerized with other hydroxy acids (e.g., lactic acid, glycolic acid) or with combinations of diols and dicarboxylic acids to create copolyesters with tailored degradation rates and mechanical properties. mdpi.com
Ring-Opening Polymerization (ROP): While ROP typically involves cyclic esters (lactones), it is a preferred method for achieving high molecular weight polyesters with controlled structures. researchgate.net The corresponding lactone of 4-hydroxyhexanoic acid could be synthesized and used in ROP to produce high molecular weight homopolymers or copolymers, offering an alternative to polycondensation which can sometimes result in lower molecular weight products. researchgate.net
The incorporation of 4-HHx into polyester (B1180765) backbones can enhance properties like hydrophobicity and flexibility, influencing the material's degradation profile and making it suitable for applications in packaging, agriculture, and medicine. mdpi.commdpi.com
Novel Monomers and Surface Active Derivatives for Advanced Materials
The chemical structure of 4-hydroxyhexanoic acid, with its hydroxyl and carboxyl functional groups, makes it an excellent platform for the synthesis of novel functional monomers and derivatives. These derivatives can be designed to have specific properties, such as surface activity, for use in advanced materials.
Research on related ω-hydroxy carboxylic acids, such as 4-hydroxybutyric acid and 6-hydroxyhexanoic acid, has demonstrated their utility in creating novel surface-active (surfactant) monomers. agosr.comresearchgate.net These monomers typically consist of a hydrophobic alkyl chain and a hydrophilic head group. By chemically modifying the carboxyl or hydroxyl group of 4-hydroxyhexanoic acid, it is possible to attach various hydrophilic fragments (e.g., poly(ethylene glycol), quaternary ammonium, or sulfonate groups) to create amphiphilic molecules. agosr.com
These surfactant monomers can then be polymerized or copolymerized to produce surface-active polymers. Such materials have applications as emulsifiers for creating stable colloidal dispersions (e.g., for polystyrene), as components in coatings and adhesives, or in the formation of interpolyelectrolyte complexes with oppositely charged polymers. agosr.com The ability to generate bio-based surfactants and functional polymers from 4-hydroxyhexanoic acid opens up possibilities for developing sustainable alternatives to petroleum-derived specialty chemicals.
Integration of Biocatalysis and Chemical Catalysis for Sustainable Production
The convergence of biocatalysis and chemical catalysis presents a powerful strategy for the sustainable production of specialty chemicals, including 4-hydroxyhexanoic acid. This integrated approach leverages the high selectivity and mild operating conditions of enzymatic reactions with the versatility and efficiency of traditional chemical transformations. By combining these distinct catalytic methods, it is possible to develop novel and more environmentally benign synthetic routes from renewable feedstocks.
The chemoenzymatic synthesis of related hydroxy fatty acids provides a framework for the potential production of 4-hydroxyhexanoic acid. For instance, a practical method for producing 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid has been developed. rsc.org This process utilizes a whole-cell biocatalyst expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase, followed by chemical reduction and hydrolysis. rsc.org Similarly, a sustainable pathway to 6-hydroxyhexanoic acid has been established by integrating the biocatalytic oxidation of 1,6-hexanediol (B165255) by Gluconobacter oxydans with a subsequent chemical catalytic cyclization to ε-caprolactone. rsc.org
While direct chemoenzymatic routes to 4-hydroxyhexanoic acid are not yet extensively reported in scientific literature, its identification as a constituent of biosynthetic polyhydroxyalkanoates (PHAs) in recombinant bacteria confirms its accessibility through biological pathways. elsevierpure.com Specifically, when recombinant strains of Pseudomonas putida and Alcaligenes eutrophus were cultivated with 4-hydroxyhexanoic acid as a carbon source, they were able to incorporate it into the resulting PHA polymer. elsevierpure.com This indicates the presence of enzymatic machinery capable of recognizing and metabolizing this specific hydroxy fatty acid.
A hypothetical integrated chemo-enzymatic pathway for 4-hydroxyhexanoic acid could commence with a biocatalytic step. For example, engineered microorganisms could be employed to convert a renewable precursor, such as a fatty acid or a sugar, into a molecule containing the C6 backbone with a hydroxyl group at the C4 position. This could potentially be achieved through the action of specific hydratases or hydroxylases. gsartor.orgnih.gov The resulting intermediate could then be subjected to chemical catalysis for further modification or purification.
The following table outlines a conceptual integrated process for 4-hydroxyhexanoic acid production, drawing parallels from established chemoenzymatic syntheses of other hydroxyalkanoic acids.
| Step | Catalysis Type | Catalyst Example | Substrate Example | Product |
| 1. Hydroxylation | Biocatalysis | Engineered P450 Monooxygenase | Hexanoic Acid | 4-Hydroxyhexanoic Acid |
| 2. Esterification | Chemical Catalysis | Acid Catalyst | 4-Hydroxyhexanoic Acid | 4-Hydroxyhexanoate Ester |
| 3. Purification | --- | --- | 4-Hydroxyhexanoate Ester | Purified Product |
This hypothetical pathway highlights the potential synergies between biocatalysis and chemical catalysis. The enzymatic step would ensure the regioselective introduction of the hydroxyl group, a transformation that can be challenging to achieve with high precision using conventional chemical methods. The subsequent chemical steps would then allow for efficient conversion to downstream products or for straightforward purification.
The development of such integrated processes aligns with the principles of green chemistry by potentially reducing reliance on harsh reagents, minimizing waste generation, and enabling the use of renewable starting materials. nih.govmdpi.com Further research into the discovery and engineering of enzymes with specific activity towards C6 substrates will be crucial for realizing the full potential of integrated biocatalysis and chemical catalysis for the sustainable production of 4-hydroxyhexanoic acid and its derivatives.
Emerging Research Frontiers and Challenges in 4 Hydroxyhexanoate Studies
Unraveling Unknown Metabolic Pathways and Enzymatic Mechanisms
While progress has been made, the complete metabolic landscape for 4-hydroxyhexanoic acid (4HHx) biosynthesis and degradation is not fully understood. Current research primarily links 4HHx to the synthesis of polyhydroxyalkanoates (PHAs), where it serves as a monomer. In engineered microorganisms, pathways are often constructed by combining enzymes from different native pathways.
Key areas of ongoing investigation include:
Precursor Supply: The generation of the direct precursor for 4HHx incorporation into PHAs, presumably 4-hydroxyhexanoyl-CoA, is a critical and not fully elucidated step. In some engineered E. coli strains, pathways for producing related copolyesters like P(3HB-co-3HHx) rely on the reverse β-oxidation pathway to elongate shorter carbon chains. nih.gov However, the specific enzymatic steps that would lead to the hydroxylation at the C4 position of a hexanoyl-CoA precursor are still an active area of research.
Enzyme Specificity: The enzymes responsible for incorporating 4HHx into PHA polymers are PHA synthases. The specificity of these synthases for 4-hydroxyhexanoyl-CoA compared to other hydroxyalkanoyl-CoAs is a crucial factor determining the composition of the final polymer. While some PHA synthases from organisms like Thiocapsa pfennigii have been shown to incorporate 4HHx, the precise molecular mechanisms and the structural basis for this substrate acceptance are yet to be fully detailed. elsevierpure.com
Redox Balance: The biosynthesis of hydroxyalkanoates is intrinsically linked to the cell's redox state, particularly the balance of NAD(P)H/NAD(P)+. The production of P(HB-co-HHx) in Rhodospirillum rubrum, for instance, is influenced by redox stress, and CO2 fixation is required to maintain this balance when using reduced carbon sources like hexanoate. nih.gov Understanding how the synthesis of 4HHx specifically impacts the cellular redox environment is essential for optimizing production strains.
Novel Biosynthetic Logic: The vast genetic diversity in microorganisms suggests that novel pathways for 4HHx synthesis may exist in nature. The rapid expansion of genomic data provides a rich resource for discovering new enzymes and metabolic routes. nih.gov For example, dioxygenase enzymes are known to catalyze complex C-C bond cleavage reactions, highlighting the potential for discovering novel enzymatic functions applicable to 4HHx metabolism. rsc.org
Expanding the Scope of Microorganisms for 4-Hydroxyhexanoic Acid Utilization and Production
A variety of microorganisms have been identified that can either utilize 4-hydroxyhexanoic acid as a carbon source or can be engineered to produce polymers containing it. Expanding this microbial repertoire is key to developing robust and versatile production platforms.
Several aerobic Gram-negative bacteria have been shown to grow on 4HHx. elsevierpure.com However, for the production of PHAs containing 4HHx, recombinant strains have shown the most promise.
| Microorganism | Role | Primary Product | Key Research Findings |
|---|---|---|---|
| Pseudomonas putida GPp104 (recombinant) | Production | PHA with up to 47 mol% 4HHx | Incorporated 4HHx when cultivated with it as the sole carbon source under nitrogen starvation. elsevierpure.com |
| Alcaligenes eutrophus PHB-4 (recombinant) | Production | PHA with up to 1.4 mol% 4HHx | Utilized 4HHx as a carbon source to synthesize a terpolyester of 3HB, 3HHx, and 4HHx. elsevierpure.com |
| Rhodococcus ruber | Production | PHA with up to 1.3 mol% 4HHx | Naturally incorporated 4HHx alongside other monomers when fed 4HHx as a carbon source. elsevierpure.com |
| Rhodospirillum rubrum | Production | P(HB-co-HHx) and P(HB-co-HV-co-HHx) | PHA production is linked to the de novo fatty acid synthesis pathway and is used to maintain the cell's redox balance. nih.gov |
| Cupriavidus sp. Oh_1 | Production | High content P(3HB-co-3HHx) | A promising candidate for producing copolymers with enhanced properties due to its native fatty acid metabolism. mdpi.com |
| Acidovorax sp. CHX100 Δ6HX | Production | ω-hydroxycarboxylic acids | This mutant strain can convert cyclohexane (B81311) into 6-hydroxyhexanoic acid, demonstrating a biocatalytic route from cyclic alkanes. researchgate.net |
Future research aims to identify or engineer microbes that can produce 4HHx-containing polymers from inexpensive and renewable feedstocks, such as glucose or lignocellulosic biomass, eliminating the need to supply 4HHx externally. nih.gov
Development of Advanced Bio-based Technologies Involving 4-Hydroxyhexanoic Acid
The primary technological application of 4-hydroxyhexanoic acid is as a specialty monomer for creating advanced bio-based polyesters (PHAs) with tailored properties. The inclusion of 4HHx and other medium-chain-length monomers into PHA backbones, such as the well-studied poly(3-hydroxybutyrate) (P3HB), can significantly improve the material's physical characteristics.
| Bio-based Product | Key Properties | Potential Applications |
|---|---|---|
| Poly(3-hydroxybutyrate-co-4-hydroxyhexanoate) | Increased flexibility, reduced crystallinity, improved processability compared to P3HB homopolymer. | Packaging films, biomedical devices, tissue engineering scaffolds. nih.gov |
| Terpolyesters (e.g., P(3HB-co-3HHx-co-4HHx)) | Offers a wider range of tunable properties, including thermal and mechanical characteristics. elsevierpure.com | Specialty bioplastics for advanced medical or consumer applications. researchgate.net |
| ε-Caprolactone (via 6-hydroxyhexanoic acid) | A valuable monomer for producing polycaprolactone (PCL), a biodegradable polyester (B1180765). researchgate.netrsc.org | Drug delivery systems, sutures, and long-term implantable devices. acs.org |
The development of integrated bio- and chemical catalysis routes represents another advanced technology. For instance, a sustainable process has been reported for producing 6-hydroxyhexanoic acid (a structural isomer of 4HHx) from 1,6-hexanediol (B165255) using the biocatalyst Gluconobacter oxydans. rsc.orgrsc.org This acid can then be chemically converted to ε-caprolactone, a key monomer for the production of polycaprolactone (PCL). researchgate.netrsc.org This demonstrates a powerful strategy where biocatalysis provides high selectivity under mild conditions, which can be coupled with efficient chemical finishing steps.
Addressing Challenges in Biocatalyst Durability and Product Recovery
Despite the promise of bio-based 4HHx production, several technical hurdles must be overcome to achieve economic viability and industrial scale.
Biocatalyst Durability: The long-term stability and productivity of the microbial catalysts are paramount.
Metabolic Burden: Expressing multiple heterologous genes to create artificial production pathways can impose a significant metabolic load on the host microorganism, potentially leading to reduced growth and lower product yields. mdpi.com
Genetic Instability: Plasmids used to carry the necessary genes for production can be unstable, leading to a loss of the desired phenotype over time during continuous fermentation. Integrating genes into the chromosome is a potential solution but can be more complex to implement.
Product Recovery: The extraction and purification of 4HHx or the resulting polymer from the fermentation broth represent a major challenge and a significant portion of the total production cost.
Intracellular Products: PHAs are typically accumulated as granules inside the bacterial cells. Recovery requires cell lysis followed by extraction using organic solvents like chloroform, which is then evaporated. mdpi.com This process is energy-intensive and involves the use of volatile organic compounds, posing environmental and safety concerns.
Downstream Processing: For secreted products like the acid itself, separation from the aqueous fermentation broth, which contains residual nutrients, biomass, and other metabolic byproducts, is complex. The difficulty in separating mixtures of similar chemical compounds, such as different hydroxy acids, further complicates purification. researchgate.net
Purity Requirements: High purity is often required, especially for medical applications, necessitating multi-step purification processes (e.g., centrifugation, filtration, chromatography) that can be costly and lead to product loss.
Addressing these challenges through metabolic engineering to create more robust strains, optimizing fermentation processes, and developing more efficient and sustainable downstream processing technologies is the focus of current research in the field.
Q & A
Q. What are the optimal synthetic pathways for sodium 4-hydroxyhexanoate, and how can purity be validated?
Sodium 4-hydroxyhexanoate can be synthesized via reduction of methyl 4-formylhexanoate using NaBH₄ in methanol or LiAlH₄ in ether, yielding 4-hydroxyhexanoic acid methyl ester, followed by saponification with NaOH . To validate purity, use HPLC (≥97% purity threshold) and NMR spectroscopy to confirm structural integrity. Cross-reference with databases like SciFinder or Reaxys to compare spectral data with literature .
Q. How does solubility impact experimental design for sodium 4-hydroxyhexanoate in aqueous systems?
Solubility in water and polar solvents is critical for reaction design. Prepare stock solutions in deionized water (10 mM recommended) and test stability under varying pH (4–9) and temperatures (2–8°C for storage). Precipitates or turbidity indicate instability, requiring solvent optimization (e.g., DMSO for non-aqueous conditions) .
Q. What analytical methods are essential for characterizing sodium 4-hydroxyhexanoate in biological studies?
Use LC-MS for quantification in biological matrices, coupled with FTIR to confirm functional groups (e.g., hydroxyl and carboxylate). For purity, conduct elemental analysis (C, H, O, Na) and compare deviations (<0.3% acceptable) against theoretical values (C₆H₁₁NaO₃, MW 154.14 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sodium 4-hydroxyhexanoate?
Discrepancies may arise from impurities or assay conditions. Replicate studies using standardized protocols (e.g., fixed concentrations, controlled pH). Validate findings via orthogonal assays (e.g., enzyme inhibition vs. cell viability) and cross-check metabolite profiles using GC-MS . If inconsistencies persist, re-synthesize the compound and verify purity .
Q. What mechanistic insights govern sodium 4-hydroxyhexanoate’s role in enzymatic reactions?
Investigate its interaction with dehydrogenases (e.g., lactate dehydrogenase) via kinetic assays. Monitor NADH/NAD+ redox shifts spectrophotometrically (340 nm). Molecular docking simulations (using software like AutoDock) can predict binding affinities to active sites, validated by mutagenesis studies .
Q. How do structural modifications of sodium 4-hydroxyhexanoate affect its physicochemical properties?
Modify the hydroxyl group (e.g., acetylation) or carboxylate moiety (e.g., esterification) and compare solubility, stability, and reactivity. Use DFT calculations to model electronic effects and correlate with experimental results (e.g., pKa shifts via potentiometric titration) .
Q. What strategies mitigate interference from sodium 4-hydroxyhexanoate in complex matrices during environmental studies?
Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from soil or water samples. Validate recovery rates (>85%) via spike-and-recovery experiments. Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) for precise quantification in LC-MS .
Q. How can contradictory data on sodium 4-hydroxyhexanoate’s degradation pathways be reconciled?
Conduct controlled degradation studies under UV light, heat, or oxidative conditions (e.g., H₂O₂). Track intermediates via time-resolved NMR or HPLC-MS. Compare degradation kinetics (e.g., Arrhenius plots) across studies and adjust for environmental variables (e.g., oxygen levels) .
Methodological Guidance
Designing a robust protocol for sodium 4-hydroxyhexanoate’s stability testing
- Conditions : Test under accelerated storage (40°C/75% RH for 6 months) and photolytic stress (ICH Q1B guidelines).
- Analysis : Monitor degradation via HPLC-UV (λ = 210 nm) and quantify impurities against ICH thresholds (<0.1% for unknown peaks).
- Documentation : Report deviations in melting point (±2°C) and spectral shifts (>5% intensity change) as instability indicators .
Integrating sodium 4-hydroxyhexanoate into multi-omics studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
